



Application Notes and Protocols for Perineuronal Net Digestion with Chondroitinase ABC

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Compound of Interest		
Compound Name:	Chondroitinase AC	
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These application notes provide a detailed protocol for the enzymatic digestion of perineuronal nets (PNNs) using Chondroitinase ABC (ChABC). PNNs are specialized extracellular matrix structures that enwrap the soma and proximal dendrites of certain neurons, playing a crucial role in synaptic stabilization and the regulation of neuronal plasticity.[1] The controlled removal of PNNs with ChABC is a widely used technique to study synaptic plasticity, neuronal regeneration, and the therapeutic potential of targeting the extracellular matrix in various neurological disorders.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the digestion of PNNs with Chondroitinase ABC in different experimental settings, derived from published research.

Table 1: In Vitro PNN Digestion Parameters for Acute Brain Slices



Parameter	Value	Source
Enzyme	Chondroitinase ABC (from Proteus vulgaris)	[1][4]
Enzyme Concentration	0.2 - 2 U/mL	[4][5]
Incubation Time	30 - 90 minutes	[1][4][5]
Incubation Temperature	35 - 37°C	[6]
Buffer	Artificial Cerebrospinal Fluid (aCSF)	[4]
Animal Model	Mouse (P28-35)	[1][4]

Table 2: In Vivo PNN Digestion Parameters

Parameter	Value	Source
Enzyme	Chondroitinase ABC (from Proteus vulgaris)	[7]
Enzyme Concentration	50 U/mL	[7]
Injection Volume	1 μL	[7]
Animal Model	Rat	[7]
Verification Time Post-Injection	2 weeks	

Experimental Protocols

Protocol 1: In Vitro PNN Digestion in Acute Brain Slices

This protocol is adapted from methodologies used for studying the effects of PNN digestion on neuronal physiology in acute cortical slices.[1][4]

Materials:

Chondroitinase ABC (lyophilized powder)



- Artificial Cerebrospinal Fluid (aCSF) components (e.g., NaCl, KCl, MgCl2, CaCl2, NaHCO3, NaH2PO4, D-Glucose)
- Sucrose-based cutting solution
- Carbogen gas (95% O2, 5% CO2)
- Vibratome
- · Incubation chamber
- Water bath
- Standard electrophysiology or imaging setup
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Histology reagents (e.g., Wisteria Floribunda Agglutinin (WFA) lectin, secondary antibodies)

Procedure:

- Preparation of Solutions:
 - Prepare aCSF and sucrose-based cutting solution and saturate with carbogen gas for at least 15 minutes prior to use. Maintain at 4°C.
 - Reconstitute Chondroitinase ABC in aCSF to the desired stock concentration. Prepare fresh on the day of the experiment.
- Acute Slice Preparation:
 - Anesthetize the animal and perfuse transcardially with ice-cold, carbogenated sucrosebased cutting solution.
 - Rapidly dissect the brain and place it in the ice-cold cutting solution.
 - Section the brain into 300-400 μm thick slices using a vibratome.



Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C
for a recovery period of at least 30 minutes.

ChABC Digestion:

- After recovery, transfer the slices to an incubation chamber containing carbogenated aCSF with the desired final concentration of Chondroitinase ABC (e.g., 0.5 U/mL).
- Incubate the slices for 60-90 minutes at 35-37°C.
- For control experiments, incubate a separate set of slices in aCSF without ChABC under the same conditions.
- · Post-Digestion and Analysis:
 - Following incubation, wash the slices thoroughly with fresh aCSF to remove the enzyme.
 - Slices are now ready for electrophysiological recording or imaging experiments.
 - For histological verification of PNN digestion, fix the slices in 4% paraformaldehyde overnight at 4°C.
 - Process the fixed slices for WFA staining to visualize the remaining PNNs. A significant reduction in WFA staining intensity indicates successful digestion.[4]

Protocol 2: Histological Verification of PNN Digestion using WFA Staining

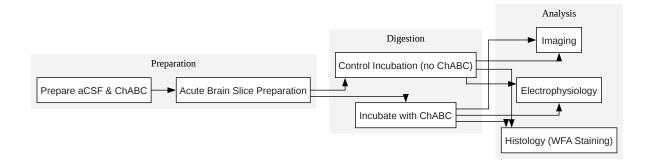
Procedure:

- Tissue Preparation:
 - After fixation, wash the brain slices in phosphate-buffered saline (PBS).
 - Cryoprotect the tissue if necessary and section on a cryostat or vibratome.
- Staining:



- Incubate the sections in a blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.
- Incubate the sections with biotinylated Wisteria Floribunda Agglutinin (WFA) diluted in blocking solution (e.g., 1:200 to 1:500) overnight at 4°C.[3]
- Wash the sections in PBS.
- Incubate with a fluorescently-labeled streptavidin conjugate (e.g., streptavidin-Alexa Fluor 488) for 1-2 hours at room temperature.
- Wash the sections in PBS, mount on slides, and coverslip with mounting medium.
- · Imaging and Quantification:
 - Image the stained sections using a fluorescence or confocal microscope.
 - Quantify the fluorescence intensity of WFA staining in the ChABC-treated and control groups to determine the efficiency of PNN digestion.

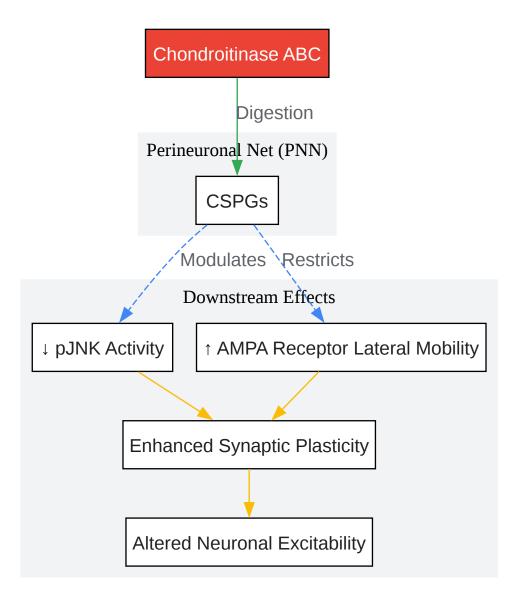
Visualizations



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Caption: Experimental workflow for in vitro PNN digestion.



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Caption: Putative signaling effects of PNN digestion by ChABC.

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